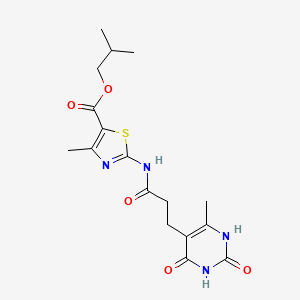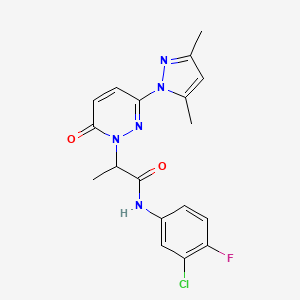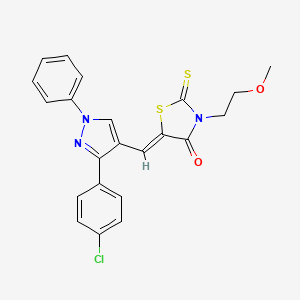
4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine" is a molecule that belongs to the class of thieno[2,3-d]pyrimidines, which are known for their pharmacological importance. These compounds have been studied extensively due to their potential therapeutic applications and their role as pharmacophores in drug design .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines has been improved over time to become more efficient and environmentally friendly. A one-step synthesis approach has been reported, which utilizes a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide. This method is characterized by step economy, reduced catalyst loading, and easy purification, making it a green approach to synthesizing these compounds .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been characterized using various techniques such as FT-IR, FT-Raman, multinuclear NMR, single crystal X-ray diffraction, mass spectrometry, and elemental analyses. The non-covalent interactions within these molecules, such as hydrogen bonds, van der Waals interactions, and steric effects, have been studied using reduced density gradient (RDG) function and Hirshfeld surface analysis .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives exhibit complex fragmentation behavior under positive ion electrospray ionization collision-induced dissociation (ESI-CID) mass spectrometry. The fragmentation patterns provide insights into the properties of substituents and assist in the characterization of these compounds. The loss of neutral fragments and the rearrangements that occur provide valuable information for mass spectrometric studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of a trifluoromethyl group can affect the molecule's conformation and reactivity. X-ray diffraction analysis of such derivatives reveals that the molecule assumes a planar conformation except for the fluorine atoms, which can have implications for the compound's reactivity and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Research has focused on the synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related compounds, exploring various substitutions to enhance their biological activities. Bakhite et al. (2002) synthesized several derivatives, highlighting a method to build different heterocyclic rings, indicating the compound's versatility in chemical synthesis and potential as a precursor for further chemical modifications (Bakhite, Geies, & El-Kashef, 2002).
Biological Activities
- Cytostatic and Antiviral Activities : Tichy et al. (2017) synthesized thieno-fused 7-deazapurine ribonucleosides, demonstrating cytostatic and some antiviral activities against cancer and leukemia cell lines, suggesting potential therapeutic applications of such derivatives (Tichy et al., 2017).
- Antimicrobial and Anti-inflammatory Properties : Research on thienopyrimidine derivatives has shown significant antimicrobial and anti-inflammatory activities, indicating the potential for developing new therapeutic agents based on these compounds (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Medicinal Chemistry Applications
- Antifolate Inhibitors : Deng et al. (2009) synthesized a series of thieno[2,3-d]pyrimidines as selective folate receptor substrates, showing potent growth inhibition of tumor cells expressing folate receptors. This research underscores the compound's potential in targeted cancer therapy (Deng et al., 2009).
- Radioprotective and Antitumor Activities : A variety of thieno[2,3-d]pyrimidine derivatives demonstrated promising radioprotective and antitumor activities, highlighting their potential in developing treatments for cancer and protection against radiation (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Nonlinear Optical (NLO) Properties
- Electronic and NLO Exploration : Hussain et al. (2020) explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, indicating their potential applications in medicine and nonlinear optics fields (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
4-(3-methylthiophen-2-yl)-2-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-10-5-9-17-12(10)11-4-6-14-13(15-11)16-7-2-3-8-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMAOCPEKHEGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=NC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2528263.png)
![(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2528265.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)
![3-(3-methoxybenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528268.png)

![2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2528273.png)
![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)
![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)


